molecular formula C15H16N2O5 B2752671 2-[(1S)-1-{[(benzyloxy)carbonyl]amino}ethyl]-5-methyl-1,3-oxazole-4-carboxylic acid CAS No. 521096-39-9

2-[(1S)-1-{[(benzyloxy)carbonyl]amino}ethyl]-5-methyl-1,3-oxazole-4-carboxylic acid

カタログ番号: B2752671
CAS番号: 521096-39-9
分子量: 304.302
InChIキー: JMRROGRYGDNBKM-VIFPVBQESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[(1S)-1-{[(Benzyloxy)carbonyl]amino}ethyl]-5-methyl-1,3-oxazole-4-carboxylic acid is a peptide-mimetic building block characterized by a 1,3-oxazole core substituted with a methyl group at position 5 and a chiral ethyl side chain bearing a benzyloxycarbonyl (Cbz) protected amine at position 2. Its carboxylic acid functional group enhances polarity, influencing solubility and biological interactions.

特性

IUPAC Name

5-methyl-2-[(1S)-1-(phenylmethoxycarbonylamino)ethyl]-1,3-oxazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O5/c1-9(13-17-12(14(18)19)10(2)22-13)16-15(20)21-8-11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3,(H,16,20)(H,18,19)/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMRROGRYGDNBKM-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C(C)NC(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N=C(O1)[C@H](C)NC(=O)OCC2=CC=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

2-[(1S)-1-{[(benzyloxy)carbonyl]amino}ethyl]-5-methyl-1,3-oxazole-4-carboxylic acid is a compound belonging to the class of n-acyl-alpha amino acids and derivatives. Its structure includes a benzyloxycarbonyl group, which is known to enhance biological activity by improving stability and solubility in biological systems. This article examines the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

  • Chemical Formula: C15H16N2O5
  • Molecular Weight: 304.31 g/mol
  • CAS Number: 521096-39-9

The biological activity of 2-[(1S)-1-{[(benzyloxy)carbonyl]amino}ethyl]-5-methyl-1,3-oxazole-4-carboxylic acid has been attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Modulation of Signaling Pathways : It may influence various signaling pathways that regulate cell proliferation and apoptosis, particularly in cancer cells.
  • Antiviral Activity : Preliminary studies suggest that this compound exhibits antiviral properties, potentially inhibiting viral replication.

Biological Activity Data

Activity TypeObserved EffectsReference
Enzyme InhibitionInhibits specific proteases
Anticancer ActivityInduces apoptosis in cancer cell lines
Antiviral PropertiesReduces viral load in infected cells

Case Study 1: Anticancer Activity

In a study published in the Journal of Organic Chemistry, researchers investigated the anticancer properties of similar compounds that share structural features with 2-[(1S)-1-{[(benzyloxy)carbonyl]amino}ethyl]-5-methyl-1,3-oxazole-4-carboxylic acid. The results indicated that these compounds induced apoptosis in various cancer cell lines at low micromolar concentrations, suggesting a potential therapeutic application for this class of molecules in oncology .

Case Study 2: Antiviral Efficacy

Another study focused on the antiviral effects of related oxazole derivatives against respiratory viruses. The findings demonstrated that certain derivatives exhibited significant inhibition of viral replication with EC50 values lower than those of standard antiviral drugs like ribavirin. This suggests that 2-[(1S)-1-{[(benzyloxy)carbonyl]amino}ethyl]-5-methyl-1,3-oxazole-4-carboxylic acid may possess similar antiviral properties .

Research Findings

Recent research highlights the potential applications of this compound in various therapeutic areas:

  • Cancer Therapy : The ability to induce apoptosis in cancer cells positions this compound as a candidate for further development as an anticancer agent.
  • Viral Infections : Its efficacy against viral pathogens opens avenues for research into treatments for viral infections, particularly those resistant to current therapies.

科学的研究の応用

Scientific Research Applications

  • Enzyme Inhibition
    • The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been investigated for its ability to inhibit stearoyl-CoA desaturase (SCD), an enzyme crucial for fatty acid metabolism. Inhibitors of SCD are being researched for their potential to treat metabolic disorders and certain types of cancer due to their role in regulating lipid profiles .
  • Antiviral Activity
    • Recent studies have indicated that compounds with similar structures to 2-[(1S)-1-{[(benzyloxy)carbonyl]amino}ethyl]-5-methyl-1,3-oxazole-4-carboxylic acid can exhibit antiviral properties. Research has focused on the compound's ability to inhibit viral replication in various models, suggesting its potential as a therapeutic agent against viral infections .
  • Medicinal Chemistry
    • The compound's structure allows it to be modified for enhanced biological activity. Researchers are exploring derivatives of this compound to optimize its pharmacological properties, including bioavailability and specificity for target proteins .

Case Study 1: Inhibition of Stearoyl-CoA Desaturase

In a study published in Nature Communications, researchers synthesized a series of oxazole derivatives, including the target compound. They demonstrated that these compounds could effectively inhibit SCD in vitro, leading to altered lipid metabolism in cancer cell lines. The study highlighted the importance of structural modifications in enhancing inhibitory potency and reducing cytotoxicity .

Case Study 2: Antiviral Screening

A study conducted by researchers at the University of Health Sciences evaluated the antiviral activity of various oxazole derivatives against HIV and other viruses. The results indicated that certain modifications to the benzyloxycarbonyl group significantly increased antiviral efficacy while maintaining low toxicity levels in human cell lines .

類似化合物との比較

Methyl Ester Derivative

Compound: Methyl 2-[(1S)-1-{[(benzyloxy)carbonyl]amino}ethyl]-5-methyl-1,3-oxazole-4-carboxylate (PM211)

  • Molecular Formula : C₁₆H₁₈N₂O₅
  • Molecular Weight : 318.33 g/mol
  • CAS : 182866-72-4
  • Key Differences :
    • Methyl ester replaces the carboxylic acid group.
    • Reduced polarity compared to the target compound, likely enhancing cell membrane permeability but limiting hydrogen-bonding interactions.
    • Applications: Intermediate in peptide synthesis; esterification may improve stability during storage .

3-Methylbutyl Side Chain Variant

Compound: 2-[(1S)-1-{[(Benzyloxy)carbonyl]amino}-3-methylbutyl]-5-methyl-1,3-oxazole-4-carboxylic acid (PM118)

  • Molecular Formula : C₁₈H₂₂N₂O₅
  • Molecular Weight : 346.38 g/mol
  • CAS : 1418113-59-3
  • Key Differences: 3-Methylbutyl substituent replaces the ethyl group, increasing hydrophobicity and steric bulk. Solubility: Limited to DMF and CH₂Cl₂, similar to the target compound. Implications: Enhanced lipophilicity may improve tissue penetration but reduce aqueous solubility .

tert-Butoxycarbonyl (Boc)-Protected Analog

Compound: 2-{(1S)-2-(Benzyloxy)-1-[(tert-butoxycarbonyl)amino]ethyl}-5-methyl-1,3-oxazole-4-carboxylic acid

  • Molecular Formula : C₁₉H₂₄N₂O₆
  • Molecular Weight : 376.4 g/mol
  • CAS : 339087-12-6
  • Key Differences :
    • Boc protection instead of Cbz; Boc is acid-labile, enabling selective deprotection under mild acidic conditions.
    • Higher molecular weight due to the tert-butyl group.
    • Predicted density: 1.228 g/cm³; predicted boiling point: 540°C.
    • Applications: Preferred in solid-phase peptide synthesis for orthogonal protection strategies .

Double Benzyloxy-Substituted Analog

Compound: 2-[(1S)-2-(Benzyloxy)-1-{[(benzyloxy)carbonyl]amino}ethyl]-5-methyl-1,3-oxazole-4-carboxylic acid

  • Molecular Formula : C₂₂H₂₂N₂O₆
  • Molecular Weight : 410.42 g/mol
  • CAS : 1038925-85-7
  • Key Differences: Additional benzyloxy group on the ethyl side chain. Applications: Useful in designing CNS-targeting prodrugs .

4-Benzyl-1,3-Oxazole Derivatives

Compound Class : 2,5-Diaryl-4-benzyl-1,3-oxazoles

  • Key Differences :
    • Benzyl substitution at position 4 instead of methyl at position 5.
    • Cytotoxicity studies indicate that substituents on the oxazole ring significantly modulate biological activity.
    • Implications: The target compound’s methyl group at position 5 may reduce steric hindrance compared to bulkier aryl groups, favoring enzyme-binding interactions .

Implications for Research and Development

The target compound’s balance of polarity (carboxylic acid) and moderate lipophilicity (Cbz group) makes it versatile for drug discovery. Compared to esters (e.g., PM211), the free carboxylic acid enhances hydrogen-bonding capacity, favoring target engagement in enzymatic assays. However, analogs with longer side chains (e.g., PM118) may offer improved pharmacokinetic profiles at the expense of solubility. Researchers should prioritize substituent optimization based on desired bioavailability and target interaction requirements .

Q & A

What are the recommended protocols for the safe handling and storage of this compound in laboratory settings?

Methodological Answer:

  • Handling: Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks. Avoid ignition sources due to potential electrostatic discharge .
  • Storage: Store in tightly sealed containers under dry, ventilated conditions. Maintain upright positioning to prevent leakage. Use desiccants to mitigate moisture-induced degradation .
  • Emergency Measures: Immediate rinsing with water (15+ minutes) for skin/eye exposure. Seek medical attention if irritation persists .

What synthetic routes are commonly employed for the preparation of this compound, and what are the critical parameters for optimizing yield and purity?

Methodological Answer:

  • Key Steps:
    • Benzyloxycarbonyl (Cbz) Protection: Introduce the Cbz group to the aminoethyl moiety under anhydrous conditions.
    • Oxazole Ring Formation: Cyclize precursors using dehydrating agents (e.g., POCl₃) at controlled temperatures (0–5°C) to avoid side reactions.
    • Carboxylic Acid Activation: Use coupling agents like EDCI/HOBt for ester-to-acid conversion.
  • Optimization: Monitor reaction pH (6–7 for Cbz stability) and employ HPLC to track intermediate purity. Yield improvements (>70%) require strict temperature control and inert atmospheres .

How can researchers confirm the structural integrity and purity of this compound using spectroscopic and chromatographic methods?

Methodological Answer:

  • 1H/13C NMR: Verify stereochemistry at the (1S)-aminoethyl group (δ 4.1–4.3 ppm for Cbz-protected NH) and oxazole ring protons (δ 8.1–8.3 ppm).
  • HPLC: Use a C18 column with 0.1% TFA in acetonitrile/water (gradient: 30% → 70% ACN over 20 min) to assess purity (>95%).
  • Mass Spectrometry: Confirm molecular weight (M+H⁺ expected: ~349.3 g/mol) via ESI-MS. Cross-reference with IR for functional groups (C=O stretch ~1700 cm⁻¹) .

What strategies are recommended for resolving discrepancies in biological activity data observed across different studies involving this compound?

Methodological Answer:

  • Reproducibility Checks: Standardize assay conditions (e.g., cell lines, buffer pH, incubation times). Validate compound solubility using DMSO stock solutions (<0.1% final concentration).
  • Control Experiments: Include positive/negative controls (e.g., known kinase inhibitors for enzyme assays). Replicate studies across ≥3 independent trials.
  • Data Normalization: Account for batch-to-batch variability in compound purity via LC-MS quantification before assays .

How does the stereochemistry at the (1S)-aminoethyl group influence the compound's reactivity and biological interactions?

Methodological Answer:

  • Reactivity Impact: The (1S) configuration enhances steric hindrance during nucleophilic attacks, slowing hydrolysis of the Cbz group.
  • Biological Relevance: Chiral specificity may affect binding to enantioselective targets (e.g., proteases). Use chiral HPLC (Chiralpak AD-H column) or circular dichroism to confirm configuration retention during synthesis .

What are the key considerations for designing stability studies to evaluate this compound under varying pH, temperature, and solvent conditions?

Methodological Answer:

  • Study Design:
    • pH Stability: Test in buffers (pH 2–9) at 25°C for 48 hours.
    • Thermal Stability: Incubate at 4°C, 25°C, and 40°C for 30 days.
    • Solvent Compatibility: Assess degradation in DMSO, methanol, and aqueous solutions via UV-Vis (λmax ~260 nm).
  • Analysis: Quantify degradation products (>0.5% threshold) using UPLC-MS/MS .

How can computational modeling be integrated with experimental data to predict the compound's behavior in complex biological systems?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to simulate interactions with target proteins (e.g., COX-2). Refine models with molecular dynamics (GROMACS) to assess binding stability.
  • ADMET Prediction: Apply QSAR models (e.g., SwissADME) to estimate permeability, metabolic stability, and toxicity. Validate predictions with in vitro assays (Caco-2 permeability, microsomal stability) .

What analytical techniques are most effective in detecting and quantifying degradation products of this compound during long-term storage?

Methodological Answer:

  • Forced Degradation: Expose to UV light (ICH Q1B guidelines) and 40°C/75% RH for 4 weeks.
  • Detection: Use high-resolution LC-QTOF to identify degradation peaks. Compare with synthetic standards (e.g., hydrolyzed Cbz byproduct at m/z 207.1).
  • Quantification: Apply a validated HPLC method with a LOQ ≤0.1% .

How can researchers establish structure-activity relationships (SAR) for derivatives of this compound to guide medicinal chemistry optimization?

Methodological Answer:

  • SAR Strategy:
    • Substitution Patterns: Modify the oxazole methyl group (e.g., replace with halogens) and assess IC₅₀ shifts in enzyme assays.
    • Scaffold Hopping: Replace the oxazole ring with thiazole or imidazole cores to probe electronic effects.
    • Pharmacophore Mapping: Use Schrödinger’s Phase to identify critical hydrogen bond acceptors (e.g., oxazole N-atom).
  • Validation: Correlate computational predictions with in vitro cytotoxicity (MTT assay) and selectivity profiles .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。